

Spectroscopic Profile of 3-Hydroxy-2-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-2-nitropyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-hydroxy-2-nitropyridine**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data

The spectroscopic data for **3-hydroxy-2-nitropyridine** is summarized below, providing key identifiers for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **3-hydroxy-2-nitropyridine** are presented below.

Table 1: ^1H NMR Spectral Data of **3-Hydroxy-2-nitropyridine**^[1]

Solvent	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
CDCl ₃	10.22	br s	-	OH
8.230	dd	J = 3.5, 2.1	H-6	
7.683	dd	J = 8.4, 3.5	H-4	
7.675	dd	J = 8.4, 2.1	H-5	
DMSO-d ₆	11.0	br s	-	OH
8.016	d	-	H-6	
7.66	t	-	H-4	
7.63	d	-	H-5	

Table 2: ¹³C NMR Spectral Data of **3-Hydroxy-2-nitropyridine**

Solvent	Chemical Shift (δ , ppm)	Assignment
CDCl ₃	Data not explicitly available in the searched literature.	C-2
Data not explicitly available in the searched literature.	C-3	
Data not explicitly available in the searched literature.	C-4	
Data not explicitly available in the searched literature.	C-5	
Data not explicitly available in the searched literature.	C-6	

Note: While the availability of ¹³C NMR data is mentioned in several sources[1][2], specific chemical shift assignments were not found in the provided search results. The expected chemical shifts for the aromatic carbons would be in the range of 120-150 ppm[3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **3-hydroxy-2-nitropyridine** are listed below.

Table 3: FTIR Spectral Data of **3-hydroxy-2-nitropyridine**

Wavenumber (cm ⁻¹)	Assignment
1550-1475	Asymmetric N-O stretch of the nitro group[4]
1360-1290	Symmetric N-O stretch of the nitro group[4]
Other expected bands	O-H stretch, C=C and C-N aromatic stretches

Note: Specific peak lists from experimental spectra were not available in the search results. The provided ranges are characteristic for aromatic nitro compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data of **3-Hydroxy-2-nitropyridine**[2]

m/z	Interpretation
140	Molecular ion [M] ⁺
94	[M - NO ₂] ⁺
65	Loss of HCN from the m/z 94 fragment
39	Further fragmentation

Experimental Protocols

The following sections describe the general procedures for the synthesis and spectroscopic analysis of **3-hydroxy-2-nitropyridine**.

Synthesis of 3-Hydroxy-2-nitropyridine

A common method for the synthesis of **3-hydroxy-2-nitropyridine** involves the nitration of 3-hydroxypyridine.[5]

Procedure:

- To a solution of 3-hydroxypyridine in a suitable solvent such as ethyl acetate, add potassium nitrate (KNO_3) and acetic anhydride.
- Heat the reaction mixture with stirring.
- Upon completion of the reaction, cool the mixture to room temperature and filter.
- Neutralize the filtrate with a saturated sodium hydroxide solution and extract with ethyl acetate.
- The organic extracts are then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield **3-hydroxy-2-nitropyridine**.

NMR Spectroscopy

Sample Preparation: A small amount of **3-hydroxy-2-nitropyridine** is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

^1H NMR Acquisition: Standard one-dimensional proton NMR spectra are acquired. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic and hydroxyl proton regions, and a relaxation delay of 1-2 seconds.

^{13}C NMR Acquisition: Proton-decoupled ^{13}C NMR spectra are acquired. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ^1H NMR to obtain a good signal-to-noise ratio, especially for quaternary carbons.

FTIR Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For measurements using a KBr pellet, a small amount of the sample is ground with potassium bromide and pressed into a thin pellet.

Instrumentation: A Fourier-transform infrared spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

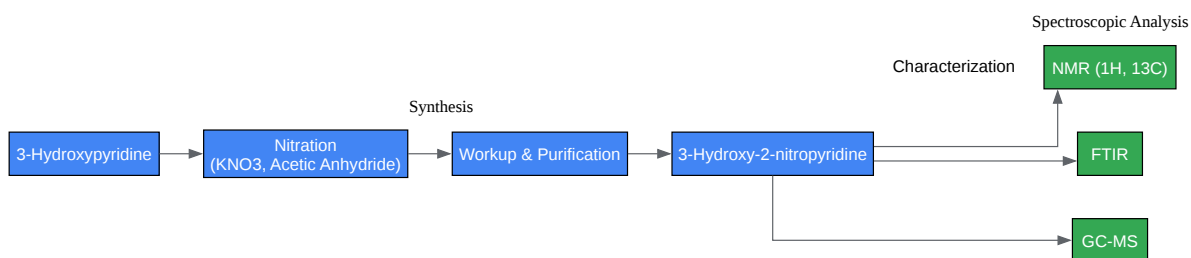
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is a common instrument for the analysis of volatile compounds like **3-hydroxy-2-nitropyridine**.

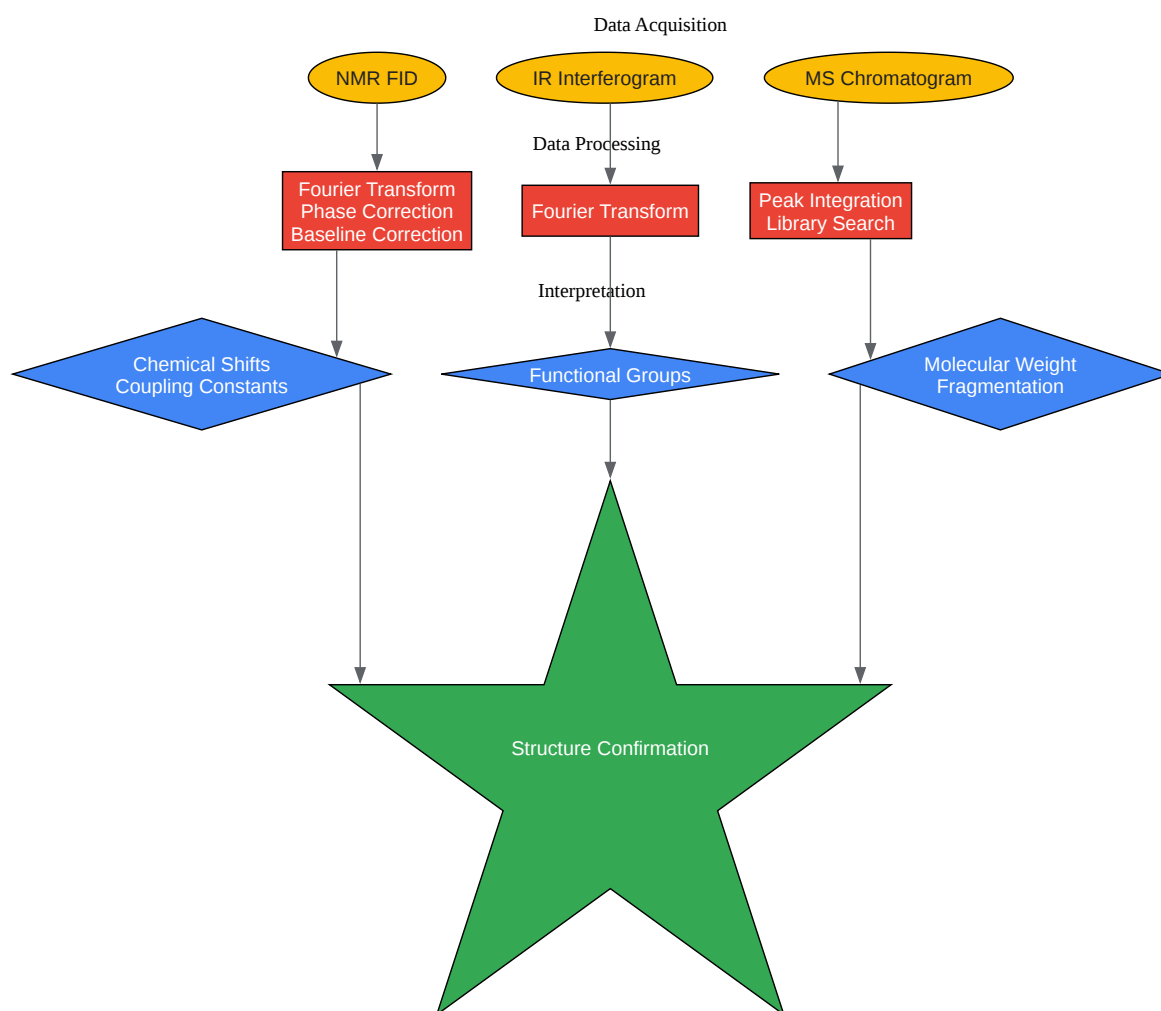
GC Conditions: A suitable capillary column (e.g., HP-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of the analyte from any impurities. Helium is typically used as the carrier gas.

MS Conditions: Electron ionization (EI) at 70 eV is a standard method for generating ions. The mass analyzer is set to scan a mass range that includes the molecular ion of the target compound (e.g., m/z 35-200).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of **3-hydroxy-2-nitropyridine**.





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